4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound lacks the ethynyl group, making it less reactive in certain chemical transformations.
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid: Another derivative with different alkyl groups, affecting its chemical and biological properties.
Uniqueness
This structural feature allows for a broader range of chemical transformations and enhances its utility in various scientific and industrial fields .
Biological Activity
4-Ethynyl-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. Its unique structural features, including an ethynyl group and two methyl groups on the pyrazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its insecticidal properties, potential medicinal applications, and underlying mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₇H₆N₂O₂
- Molecular Weight : Approximately 164.16 g/mol
- Structure : The compound features a pyrazole ring with an ethynyl group at the 4-position and a carboxylic acid functional group at the 5-position, along with two methyl groups at the 1 and 3 positions.
Insecticidal Properties
This compound has shown significant insecticidal activity against various pests. Research indicates that derivatives of pyrazole-5-carboxylic acids can effectively combat pests such as Aphis fabae and Mythimna separata . The structural characteristics of this compound enhance its interaction with biological targets in insects, making it a candidate for agricultural applications.
Antimicrobial and Anticancer Potential
In addition to insecticidal properties, studies have explored the potential antimicrobial and anticancer activities of pyrazole derivatives. For instance:
- Antimicrobial Activity : Pyrazole derivatives have been investigated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives exhibit promising results comparable to standard antibiotics .
- Anticancer Activity : Certain pyrazole compounds have demonstrated inhibitory effects on tumor cell lines. For example, compounds derived from pyrazoles have been shown to inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The ethynyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways critical for cellular functions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives. Below is a summary table of related compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | 0.88 |
4-Methylpyrazole-3-carboxylic acid | 82231-51-4 | 0.91 |
1-Ethylpyrazole-3-carboxylic acid | 400755-44-4 | 0.80 |
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 78703-53-4 | 0.77 |
This table highlights how structural variations influence the biological activities of pyrazole derivatives.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazoles, including:
- Insecticidal Efficacy : A study demonstrated that specific pyrazole derivatives exhibited over 70% mortality rates in Aphis fabae populations when applied at optimal concentrations .
- Anti-inflammatory Effects : Research involving carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation markers compared to standard treatments .
- Antimicrobial Testing : In vitro assays indicated that some pyrazole compounds displayed notable antibacterial activity against E. coli and S. aureus, suggesting their potential as therapeutic agents .
Properties
CAS No. |
243466-31-1 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-ethynyl-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5(2)9-10(3)7(6)8(11)12/h1H,2-3H3,(H,11,12) |
InChI Key |
KFNUADDFNDAJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#C)C(=O)O)C |
Origin of Product |
United States |
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